molecular formula C18H22ClNO3 B13834216 6,7-Dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

6,7-Dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B13834216
M. Wt: 335.8 g/mol
InChI Key: KBBSWDDJNIOLBK-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines This compound is characterized by the presence of methoxy groups at positions 6 and 7 on the isoquinoline ring, as well as a methoxyphenyl group at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with 4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, followed by purification to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted isoquinolines, quinolines, and dihydroisoquinolines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6,7-Dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in neurological research, it may interact with neurotransmitter receptors to influence signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
  • 6,7-Dimethoxy-4-methylisoquinolinyl-(4’-methoxyphenyl)-methanone
  • 3,4-Dihydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline

Uniqueness

6,7-Dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications .

Properties

Molecular Formula

C18H22ClNO3

Molecular Weight

335.8 g/mol

IUPAC Name

6,7-dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline;hydrochloride

InChI

InChI=1S/C18H21NO3.ClH/c1-20-14-6-4-12(5-7-14)18-15-11-17(22-3)16(21-2)10-13(15)8-9-19-18;/h4-7,10-11,18-19H,8-9H2,1-3H3;1H

InChI Key

KBBSWDDJNIOLBK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C3=CC(=C(C=C3CCN2)OC)OC.Cl

Origin of Product

United States

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